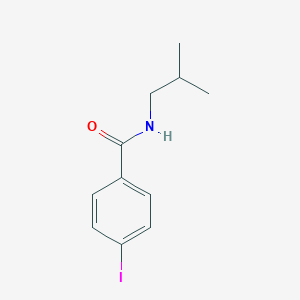

4-iodo-N-(2-methylpropyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14g/mol |

IUPAC Name |

4-iodo-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

HCDWQZWTRRDGHG-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)I |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

4-iodo-N-(2-methylpropyl)benzamide CAS 281668-96-0 properties

CAS 281668-96-0 | High-Purity Aryl Iodide Scaffold

Part 1: Executive Summary & Chemical Identity

4-iodo-N-(2-methylpropyl)benzamide (Commonly: 4-iodo-N-isobutylbenzamide) is a functionalized benzamide derivative featuring a para-iodine handle and a lipophilic isobutyl amide tail. It serves as a critical intermediate in medicinal chemistry, specifically as a robust electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Unlike simple aryl halides, the amide moiety in CAS 281668-96-0 provides hydrogen-bond donor/acceptor capability and metabolic stability, making it a preferred "fragment" for Fragment-Based Drug Discovery (FBDD) targeting kinase inhibitors and GPCR ligands.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Registry Number | 281668-96-0 |

| IUPAC Name | 4-iodo-N-(2-methylpropyl)benzamide |

| Common Synonyms | 4-iodo-N-isobutylbenzamide; N-Isobutyl-4-iodobenzamide |

| Molecular Formula | C₁₁H₁₄INO |

| Molecular Weight | 303.14 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point (Predicted) | 115–120 °C (Typical for p-iodobenzamides) |

| LogP (Predicted) | 3.2 ± 0.4 (Lipophilic) |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water |

| Key Functional Groups | Aryl Iodide (C–I), Secondary Amide (–CONH–) |

Part 2: Synthetic Methodologies

Primary Route: Acylation of Isobutylamine

The most reliable, scalable, and field-proven synthesis involves the nucleophilic acyl substitution of 4-iodobenzoyl chloride with isobutylamine. This route is preferred over direct coupling of 4-iodobenzoic acid due to higher atom economy and simpler purification (acid-base extraction).

Reaction Mechanism & Logic

-

Activation: 4-iodobenzoyl chloride is highly electrophilic at the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of the isobutylamine nitrogen attacks the carbonyl.

-

Elimination: Chloride is ejected, forming the amide bond.

-

Scavenging: A non-nucleophilic base (Triethylamine or DIPEA) neutralizes the generated HCl to drive equilibrium and prevent amine salt formation.

Figure 1: Standard synthetic pathway via acid chloride activation.

Experimental Protocol: Standard Operating Procedure (SOP)

Scale: 10.0 mmol Yield Target: >90%

Reagents:

-

4-Iodobenzoyl chloride (2.66 g, 10.0 mmol)

-

Isobutylamine (0.80 g, 1.1 mL, 11.0 mmol)

-

Triethylamine (Et₃N) (1.52 g, 2.1 mL, 15.0 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add Isobutylamine and Triethylamine to the flask. Dissolve in 40 mL of anhydrous DCM . Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve 4-Iodobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Explanation: Slow addition controls the exotherm and prevents double-acylation side products.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the acid chloride is consumed.

-

Work-up:

-

Purification: The crude solid is typically pure enough (>95%) for downstream use. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane).

Part 3: Reactivity & Applications

The core value of CAS 281668-96-0 lies in the C–I bond . Iodine is the most reactive halogen for oxidative addition to Palladium(0), allowing this scaffold to undergo cross-coupling under mild conditions, often preserving the amide functionality.

Functionalization Landscape

-

Suzuki-Miyaura Coupling: Reaction with Aryl Boronic Acids to form Biaryl amides.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Utility: Extending the carbon skeleton for receptor binding pockets.

-

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Catalyst: PdCl₂(PPh₃)₂ / CuI.

-

Utility: Introducing rigid alkyne spacers.

-

-

Buchwald-Hartwig Amination: Displacement of Iodine with Amines.

-

Catalyst: Pd₂dba₃ / XPhos.

-

Utility: Creating aniline derivatives.

-

Figure 2: Divergent synthetic utility of the aryl iodide handle.

Part 4: Quality Control & Analytics

To validate the integrity of CAS 281668-96-0, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

-

δ 7.70 – 7.80 ppm (2H, d): Aromatic protons ortho to the iodine (deshielded by I).

-

δ 7.45 – 7.55 ppm (2H, d): Aromatic protons ortho to the amide.

-

δ 6.00 – 6.50 ppm (1H, br s): Amide N–H proton.

-

δ 3.20 – 3.30 ppm (2H, t/dd): Methylene protons (–NH–CH ₂–) of the isobutyl group.

-

δ 1.80 – 1.95 ppm (1H, m): Methine proton (–CH –(CH₃)₂).

-

δ 0.95 – 1.00 ppm (6H, d): Methyl protons (–CH(CH ₃)₂).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Mass: [M+H]⁺ = 304.14 Da.

-

Isotope Pattern: No significant Cl/Br isotope pattern; Iodine is monoisotopic (¹²⁷I), resulting in a clean single peak.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle the acid chloride precursor in a fume hood due to lachrymatory properties.

-

Storage: Store in a cool, dry place. Light sensitive (Iodine compounds can degrade/discolor upon prolonged UV exposure); amber vials recommended.

References

-

Procter, D. J., et al. (2002). "Organic Synthesis Using Samarium Diiodide." Royal Society of Chemistry. (Describes the isolation of 4-iodo-N-isobutylbenzamide as a cleavage product).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride. (Precursor properties and safety).[2]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling of aryl iodides).

Sources

4-iodo-N-(2-methylpropyl)benzamide solubility in DMSO and methanol

[1]

Executive Summary

4-iodo-N-(2-methylpropyl)benzamide is a lipophilic secondary amide characterized by a halogenated aromatic core and a branched alkyl tail.[1]

-

Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)[1]

-

Primary Stock Solvent: DMSO (Recommended concentration: 50–100 mM )[1]

-

Secondary Solvent: Methanol (Recommended concentration: 10–25 mM )[1]

-

Aqueous Solubility: Negligible (< 100 µM).[1] Requires co-solvents or surfactants for biological assays.[1]

Physicochemical Architecture & Solubility Mechanisms

To understand why this compound behaves differently in DMSO versus methanol, we must analyze its molecular interactions.[1]

Structural Analysis

-

The Core (Benzamide): The rigid phenyl ring provides planarity, allowing for π-π stacking in the crystal lattice, which requires significant energy to break (high melting point potential).

-

The Substituent (4-Iodo): The iodine atom is large and polarizable (soft nucleophile).[1] It increases molecular weight (MW ~303.14 g/mol ) and lipophilicity without adding hydrogen-bonding capacity.[1] This significantly reduces water solubility compared to fluoro- or chloro-analogs.[1]

-

The Tail (N-Isobutyl): The 2-methylpropyl group adds steric bulk and hydrophobicity, further driving the molecule away from polar protic solvents (water) and towards aprotic polar solvents (DMSO).[1]

Solvent Interaction Logic

| Solvent | Interaction Mechanism | Solubility Prediction |

| DMSO (Dimethyl Sulfoxide) | Dipole-Dipole & H-Bond Acceptance: DMSO is a powerful H-bond acceptor.[1] It effectively disrupts the intermolecular N-H···O=C hydrogen bonds that hold the benzamide crystal lattice together.[1] The polarizable sulfoxide group also interacts favorably with the soft iodine atom.[1] | High (Likely >100 mg/mL).[1] Ideal for "Master Stock" preparation.[1] |

| Methanol (MeOH) | H-Bond Donor/Acceptor: Methanol can donate H-bonds to the amide carbonyl and accept them from the amide nitrogen.[1] However, the hydrophobic bulk of the iodo-phenyl and isobutyl groups limits solubility compared to DMSO. | Moderate (Likely 10–50 mg/mL).[1] Suitable for LC-MS sample prep or recrystallization.[1] |

| Water | Hydrophobic Effect: The water lattice cannot accommodate the non-polar surface area of the iodo and isobutyl groups.[1] | Insoluble (Class II/IV).[1] |

Experimental Protocols

Protocol A: Preparation of Master Stock (DMSO)

Objective: To create a stable 50 mM stock solution.

-

Weighing: Weigh approximately 15.15 mg of 4-iodo-N-(2-methylpropyl)benzamide into a 2 mL amber glass vial (protects iodides from photodegradation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds.

-

Checkpoint: If solid remains, sonicate at 40 kHz for 5 minutes. The solution should be perfectly clear.

-

Validation: Invert the vial.[1] If "schlieren" lines (wavy optical distortions) are visible, the solution is not homogenous. Vortex again.

-

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the exact saturation limit in Methanol.

-

Saturation: Add excess solid (approx. 50 mg) to 1 mL of Methanol in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.

-

Quantification: Dilute the supernatant 100-fold in acetonitrile and analyze via HPLC-UV (254 nm). Compare against a standard curve prepared from the DMSO stock.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for handling this lipophilic benzamide.

Caption: Decision tree for solubilization and troubleshooting of lipophilic benzamides.

Troubleshooting & Practical Considerations

The "Crash-Out" Phenomenon

A common failure mode with 4-iodo-benzamides occurs during dilution into aqueous buffers (e.g., PBS).[1]

-

Mechanism: When the DMSO stock is added to water, the DMSO molecules rapidly hydrate (exothermic mixing), leaving the hydrophobic benzamide molecules to aggregate and precipitate.

-

Solution:

-

Serial Dilution: Dilute the 50 mM DMSO stock into an intermediate solvent (e.g., Ethanol or 50:50 DMSO:Water) before the final buffer step.

-

Surfactants: Add 0.05% Tween-20 to the aqueous buffer before adding the compound.

-

Stability

-

Iodine Labile: The C-I bond can be sensitive to UV light.[1] Store DMSO stocks in amber vials or wrapped in foil.[1]

-

Hygroscopicity: DMSO absorbs water from the air.[1] Wet DMSO significantly reduces the solubility of lipophilic compounds.[1] Always use fresh or desiccated DMSO.[1]

References

-

BenchChem Technical Support. (2025).[1][2][3][5][6] Solubility of Benzamide Derivatives: Protocols and General Properties. BenchChem Application Notes.

-

Przybyłek, M., et al. (2022).[1][7] New Screening Protocol for Effective Green Solvents Selection of Benzamide. Molecules, 27(10), 3326.

-

PubChem. (2025).[1] 4-Iodobenzamide Compound Summary. National Library of Medicine.[1]

-

ResearchGate. (2015).[1] Solubility of three types of benzamide derivatives in organic solvents. Journal of Molecular Liquids.

-

Cheméo. (2025).[1][6] Chemical Properties of Benzamide, N-isobutyl-. Cheméo Data Repository.[1]

Sources

- 1. 4-Iodobenzamide | C7H6INO | CID 77561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Iodo-N,N-dimethylbenzamide | 24167-53-1 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

The 4-Iodobenzamide Scaffold: A Privileged Motif for Elucidating Structure-Activity Relationships in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 4-Iodobenzamide Core

In the landscape of medicinal chemistry, the benzamide moiety is a well-established and versatile scaffold, present in a multitude of clinically approved drugs and investigational agents. The introduction of an iodine atom at the 4-position of the benzamide ring endows this core structure with a unique set of properties, making it a particularly attractive starting point for structure-activity relationship (SAR) studies. The iodine atom, being a large and polarizable halogen, can engage in various non-covalent interactions, including halogen bonding, which can significantly influence ligand-target binding affinity and selectivity. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle, enabling a wide range of facile and efficient chemical modifications through cross-coupling reactions. This guide provides an in-depth exploration of 4-iodobenzamide derivatives, their synthesis, biological targets, and the critical insights gained from SAR studies, offering a comprehensive resource for researchers in drug discovery.

Synthetic Strategies for the Diversification of the 4-Iodobenzamide Scaffold

The amenability of the 4-iodobenzamide core to chemical modification is a key driver of its utility in medicinal chemistry. A variety of synthetic routes can be employed to generate a diverse library of analogs for SAR exploration.

Core Synthesis: Amide Bond Formation

The foundational step in the synthesis of most 4-iodobenzamide derivatives is the formation of the amide bond. This is typically achieved through the coupling of 4-iodobenzoic acid with a primary or secondary amine.

Experimental Protocol: General Procedure for the Synthesis of N-substituted 4-Iodobenzamides

-

Acid Chloride Formation: In a round-bottom flask, 4-iodobenzoic acid (1.0 eq.) is suspended in an excess of thionyl chloride (SOCl₂). The mixture is heated to reflux for 2-3 hours until the solid has completely dissolved and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude 4-iodobenzoyl chloride, which is often used in the next step without further purification.

-

Amidation: The desired amine (1.0 eq.) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere. A non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq.), is added to the solution. The mixture is cooled to 0 °C in an ice bath.

-

A solution of 4-iodobenzoyl chloride (1.05 eq.) in the same anhydrous solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid chloride, and finally with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 4-iodobenzamide.

Workflow for N-Substituted 4-Iodobenzamide Synthesis

Caption: General synthetic workflow for N-substituted 4-iodobenzamides.

Key Biological Targets and Structure-Activity Relationship (SAR) Studies

The 4-iodobenzamide scaffold has been successfully employed to develop potent and selective inhibitors for a range of important biological targets. The following sections will delve into the SAR of these derivatives against three prominent targets: Poly (ADP-ribose) polymerase (PARP), Monoamine Oxidase B (MAO-B), and Sigma Receptors.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial players in the DNA damage response (DDR).[1] Inhibition of PARP has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] The benzamide pharmacophore is a cornerstone of many potent PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.

Caption: Mechanism of action of MAO-B inhibitors in increasing dopamine levels.

A study on iodinated N-(2-aminoethyl)benzamide derivatives revealed important SAR insights for MAO-B inhibition. [2]

| Compound | Substitutions | MAO-B Kᵢ (µM) | MAO-A/MAO-B Selectivity |

|---|---|---|---|

| 2a | 4-iodo | >100 | - |

| 2b | 2-chloro-4-iodo | 1.1 | >91 |

| 2c | 3-chloro-4-iodo | 1.7 | >59 |

| 2d | N-(2-aminoethyl)-2-chloro-4-iodobenzamide | 0.80 | >125 |

From this data, it is evident that the presence of a chlorine atom in addition to the 4-iodo substituent significantly enhances MAO-B inhibitory activity. Specifically, the 2-chloro-4-iodo substitution pattern (compound 2d) provided the most potent and selective MAO-B inhibitor in this series. [2]The N-(2-aminoethyl) side chain is also a critical feature for activity.

Sigma Receptor Ligands

Sigma receptors, classified into σ₁ and σ₂ subtypes, are intracellular chaperone proteins involved in a variety of cellular functions. [3]They are considered promising targets for the development of therapeutics for neurological disorders and for cancer imaging and therapy. The 4-iodobenzamide scaffold has been utilized to develop high-affinity sigma receptor ligands.

Caption: Simplified overview of sigma-1 receptor signaling modulation by ligands.

A notable example is the development of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) as a high-affinity ligand for both σ₁ and σ₂ receptors. [3]

| Compound | Target | Binding Affinity (Kᵢ/K𝘥) | Key SAR Observations |

|---|---|---|---|

| 4-IBP | σ₁ and σ₂ receptors | Kᵢ (σ₁ with haloperidol) = 4.6 nM | The N-(N-benzylpiperidin-4-yl) moiety is a key determinant of high affinity for sigma receptors. |

| 4-IBP | σ₁ and σ₂ receptors | Kᵢ (σ₂ with DTG) = 56 nM | The 4-iodobenzamide portion is well-tolerated and allows for radioiodination for imaging studies. |

| 4-IBP | MCF-7 cells | K𝘥 = 26 nM | Demonstrates high-affinity binding to sigma receptors expressed in cancer cells. [3]|

The SAR studies indicate that the combination of the 4-iodobenzamide core with a bulky, nitrogen-containing substituent like the N-benzylpiperidine group leads to potent sigma receptor ligands. The iodine atom, in this context, is particularly valuable for the development of radiolabeled probes for in vivo imaging.

Conclusion: The Enduring Potential of 4-Iodobenzamide Derivatives

The 4-iodobenzamide scaffold continues to be a rich source of novel therapeutic and diagnostic agents. Its synthetic tractability, coupled with the unique properties of the iodine substituent, provides a powerful platform for medicinal chemists to conduct detailed SAR studies and optimize ligand-target interactions. The examples of potent and selective PARP inhibitors, MAO-B inhibitors, and sigma receptor ligands underscore the broad applicability of this privileged core. As our understanding of the molecular basis of diseases deepens, the strategic application of the 4-iodobenzamide motif in drug discovery is poised to deliver the next generation of innovative medicines. This guide serves as a foundational resource to inspire and inform the design and synthesis of novel 4-iodobenzamide derivatives for a wide range of therapeutic applications.

References

-

Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

-

Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

-

Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. (1992). Chemical & Pharmaceutical Bulletin, 40(7), 1789–1792. [Link]

-

John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1994). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 37(12), 1737–1739. [Link]

-

Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

-

Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

-

Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026. [Link]

-

Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965–6975. [Link]

-

Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 4-Iodo-N-isobutylbenzamide

Executive Summary

This technical guide details the optimized synthesis of 4-iodo-N-isobutylbenzamide (CAS: 281668-96-0) via nucleophilic acyl substitution. The protocol utilizes 4-iodobenzoyl chloride (CAS: 1711-02-0) as the electrophilic scaffold and isobutylamine as the nucleophile.

This specific benzamide is a critical intermediate in medicinal chemistry, serving as a robust "warhead" for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the high reactivity of the para-iodo substituent. The methods described herein prioritize high-purity isolation suitable for pharmaceutical screening libraries.

Chemical Foundation & Mechanism[1]

Reaction Scheme

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism under basic conditions to neutralize the hydrochloric acid byproduct.

Figure 1: Mechanistic pathway of the amide coupling reaction.

Mechanistic Insight

The reaction is driven by the nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of the acid chloride.

-

Activation: The acid chloride is highly electrophilic due to the inductive withdrawal of the chlorine and the resonance of the carbonyl.

-

Addition: Isobutylamine attacks the carbonyl, forming a tetrahedral intermediate.

-

Elimination: The chloride ion, being a good leaving group, is expelled, reforming the carbonyl double bond.

-

Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine or DIPEA), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Material Safety & Handling (HSE)

| Component | Hazard Class | Critical Handling Note |

| 4-Iodobenzoyl Chloride | Skin Corr.[1] 1B; Eye Dam. 1 | Lachrymator. Hydrolyzes rapidly in moist air to form HCl gas. Handle only in a fume hood. |

| Isobutylamine | Flam. Liq. 2; Skin Corr. 1B | Highly volatile. Keep chilled before use to minimize vapor pressure. |

| Dichloromethane (DCM) | Carcinogen 2; Skin Irrit. 2 | Use chemically resistant gloves (PVA or heavy nitrile). |

Self-Validating Safety Check: Before starting, place a drop of 4-iodobenzoyl chloride into a vial of water. If it does not fizz or generate visible "smoke" (HCl mist), the reagent has likely already hydrolyzed to the acid and should be recrystallized from thionyl chloride before use.

Experimental Protocol: Anhydrous Method (Recommended)

This method utilizes an anhydrous organic phase to minimize hydrolysis of the acid chloride, ensuring the highest yield and purity.

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 1g Scale) | Role |

| 4-Iodobenzoyl Chloride | 266.46 | 1.0 | 1.00 g | Limiting Reagent |

| Isobutylamine | 73.14 | 1.2 | 0.45 mL (329 mg) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.78 mL (570 mg) | HCl Scavenger |

| DCM (Anhydrous) | - | - | 10 - 15 mL | Solvent |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to create an inert atmosphere. -

Expert Insight: Moisture is the enemy. Even trace water will convert the acid chloride back to 4-iodobenzoic acid, which is a difficult-to-remove impurity in the final crystallization.

Step 2: Nucleophile Solution

-

Charge the RBF with Isobutylamine (1.2 eq) and Triethylamine (1.5 eq).

-

Add DCM (10 mL) and cool the mixture to 0°C using an ice/water bath.

-

Why 0°C? The reaction is exothermic. Lowering the temperature prevents side reactions and controls the rate of HCl generation.

Step 3: Electrophile Addition

-

Dissolve 4-iodobenzoyl chloride (1.0 eq) in a separate vial with 3-5 mL of anhydrous DCM.

-

Add this solution dropwise to the stirring amine solution over 10–15 minutes.

-

Process Control: Maintain internal temperature < 10°C during addition.

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

IPC (In-Process Control): Check TLC (30% EtOAc in Hexanes).

-

Starting Material (

) should disappear. -

Product (

) should appear as a UV-active spot. -

Impurity: 4-iodobenzoic acid (streak near baseline) indicates moisture ingress.

-

Step 5: Workup (The "Acid/Base Wash") The workup is designed to chemically separate the product from unreacted reagents.

Figure 2: Purification workflow ensuring removal of amine and acid impurities.

-

Quench: Add 10 mL water to dissolve precipitated ammonium salts.

-

Separation: Transfer to a separatory funnel.

-

Acid Wash: Wash organic layer with 1M HCl (2 x 10 mL). Removes unreacted isobutylamine and TEA.

-

Base Wash: Wash organic layer with Sat. NaHCO3 (2 x 10 mL). Removes any 4-iodobenzoic acid formed by hydrolysis.

-

Dry: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Purification

The crude product is typically an off-white solid.

-

Recrystallization: Dissolve in minimal hot Ethyl Acetate and slowly add Hexanes until cloudy. Cool to 4°C.

-

Yield Expectation: 85–95%.

Characterization & Data Analysis

Confirm structure using Proton NMR (

| Feature | Expected Signal (CDCl3, 400 MHz) | Interpretation |

| Amide NH | Exchangeable proton; confirms amide bond. | |

| Aromatic H (Ortho to I) | Deshielded by Iodine; characteristic AA'BB' pattern. | |

| Aromatic H (Meta to I) | Adjacent to carbonyl. | |

| Isobutyl -CH2- | Adjacent to Nitrogen. | |

| Isobutyl -CH- | Methine proton. | |

| Isobutyl -CH3 | Methyl groups (6H integration). |

Mass Spectrometry (ESI+):

-

Expected [M+H]+: 304.02 m/z.

-

Isotopic Pattern: Look for typical Iodine mass defect (no M+2 significant isotope like Cl/Br).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is dry. Check 4-iodobenzoyl chloride quality before use. |

| Baseline Streaking (TLC) | Unreacted Acid | Perform an additional wash with 1M NaOH or Sat. NaHCO3. |

| Oily Product | Residual Solvent | Dry under high vacuum for >4 hours. Recrystallize from Hexanes. |

| Extra Spots on TLC | Bis-acylation (rare) | Ensure amine is in slight excess (1.1-1.2 eq) but avoid large excess of acid chloride. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride.

-

Sigma-Aldrich. (2023). Product Specification: 4-Iodobenzoyl chloride.[1][3][4][5][6][7]

-

BenchChem. (2023). General Amide Synthesis Protocols.

Sources

- 1. 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lab Reporter [fishersci.it]

- 3. 4-Iodobenzoyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Benzoyl chloride, 4-iodo- [webbook.nist.gov]

- 5. 4-Iodobenzoyl chloride(1711-02-0) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Iodobenzoyl chloride, 97%, COA, Certificate of Analysis, 1711-02-0, I 0133 [ottokemi.com]

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-N-isobutylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1] Its applications are widespread, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1] For drug development professionals, the Sonogashira coupling offers a robust method for constructing arylalkyne moieties, a common structural motif in biologically active compounds. This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-iodo-N-isobutylbenzamide, a versatile building block in medicinal chemistry.

Mechanistic Insights: The Dual Catalytic Cycles

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle: The primary catalytic cycle involves the palladium center. It commences with the oxidative addition of the aryl iodide (4-iodo-N-isobutylbenzamide) to a palladium(0) complex. This step is often the rate-limiting step of the reaction. The resulting palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the active palladium(0) catalyst.

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.

An important consideration with the use of a copper co-catalyst is the potential for a side reaction known as Glaser coupling, which leads to the homocoupling of the alkyne. This can often be mitigated by running the reaction under an inert atmosphere. To circumvent this issue entirely, copper-free Sonogashira protocols have been developed.

Copper-Free Sonogashira Coupling: In the absence of a copper co-catalyst, the mechanism is believed to involve the direct interaction of the alkyne with the palladium(II) complex. The base then deprotonates the alkyne coordinated to the palladium center, forming a palladium acetylide intermediate, which then proceeds through reductive elimination.

Visualizing the Catalytic Cycles

To illustrate the intricate dance of catalysts and reagents, the following diagrams depict the proposed mechanisms for both the copper-catalyzed and copper-free Sonogashira coupling reactions.

Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira coupling.

Caption: The proposed mechanism for the copper-free Sonogashira coupling.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step protocols for the Sonogashira coupling of 4-iodo-N-isobutylbenzamide with a representative terminal alkyne, such as phenylacetylene. Both a classic copper-co-catalyzed method and a copper-free alternative are presented.

Materials and Reagents

-

4-iodo-N-isobutylbenzamide

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) (for Protocol 1)

-

Phosphine ligand (e.g., triphenylphosphine (PPh₃))

-

Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox equipment

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the coupling of aryl iodides.

Sources

Application Note: 4-iodo-N-isobutylbenzamide as a Modular Peptidomimetic Scaffold

[1]

Abstract

This application note details the utility of 4-iodo-N-isobutylbenzamide as a versatile building block in medicinal chemistry. Structurally, this molecule serves as a rigidified dipeptide mimic, where the isobutyl group functions as a Leucine (Leu) side-chain surrogate and the iodobenzamide core mimics a Phenylalanine (Phe) or Tyrosine (Tyr) residue with restricted conformational flexibility.[1] The 4-iodo position acts as a high-reactivity "handle" for Palladium-catalyzed cross-coupling, enabling the rapid generation of focused libraries targeting GPCRs, proteases, and protein-protein interactions.[1]

Introduction: The Peptidomimetic Rationale

In drug discovery, native peptides often suffer from poor bioavailability and rapid enzymatic degradation. Replacing the flexible peptide backbone with a rigid aromatic scaffold—while retaining key side-chain vectors—is a proven strategy to improve pharmacokinetic properties (PK).[1]

4-iodo-N-isobutylbenzamide offers a dual-functionality scaffold:

-

The Recognition Motif (N-isobutyl): The isobutyl amide moiety mimics the hydrophobic side chain of Leucine, a common residue in hydrophobic binding pockets (e.g., S1/S2 pockets of proteases).

-

The Diversity Handle (4-Iodo): The aryl iodide is electronically primed for Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing researchers to extend the scaffold into a "biaryl" system that mimics longer peptide sequences or reaches adjacent binding sub-pockets.[1]

Structural Homology Visualization

The following diagram illustrates the pharmacophore mapping between a native Phe-Leu dipeptide and the 4-iodo-N-isobutylbenzamide mimetic.

Caption: Pharmacophore mapping demonstrating the structural equivalence between the native peptide segment and the benzamide scaffold.[1]

Chemical Properties & Safety

| Property | Specification |

| IUPAC Name | 4-iodo-N-(2-methylpropyl)benzamide |

| Molecular Formula | C₁₁H₁₄INO |

| Molecular Weight | 303.14 g/mol |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1] |

| Stability | Stable at RT; light-sensitive (iodine bond).[1] Store in amber vials. |

| Safety Hazards | Irritant (Skin/Eye).[1] Potential sensitizer.[1] Handle in fume hood. |

Experimental Protocols

Protocol A: Synthesis of the Building Block

This protocol describes the robust synthesis of 4-iodo-N-isobutylbenzamide from 4-iodobenzoic acid.[1] We utilize the Acid Chloride method for scalability and purity, avoiding the urea byproducts common with EDC/HOBt couplings.

Reagents:

-

4-Iodobenzoic acid (1.0 equiv)[1]

-

Thionyl chloride (SOCl₂, 3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF cat.

-

Isobutylamine (1.1 equiv)[1]

-

Triethylamine (Et₃N, 2.0 equiv)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, suspend 4-iodobenzoic acid (5.0 g, 20.1 mmol) in anhydrous DCM (50 mL).

-

Chlorination: Add Thionyl chloride (4.4 mL, 60.3 mmol) dropwise. Add 1 drop of DMF to catalyze. Reflux for 2 hours until the solution becomes clear (formation of acid chloride).

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Caution: Trap acidic vapors.[1] Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL).

-

Coupling: Cool the solution to 0°C. Add a solution of Isobutylamine (2.2 mL, 22.1 mmol) and Et₃N (5.6 mL, 40.2 mmol) in DCM (20 mL) dropwise over 15 minutes. The reaction is exothermic.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid, and finally Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validation Criteria:

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.10 (br s, 1H, NH), 3.25 (t, 2H, N-CH₂), 1.90 (m, 1H, CH), 0.98 (d, 6H, CH₃).

-

Yield Target: >85%.

Protocol B: Library Generation via Suzuki-Miyaura Coupling

This protocol demonstrates the use of the iodine "handle" to attach diverse aryl groups, effectively extending the peptidomimetic sequence.

Reagents:

-

4-iodo-N-isobutylbenzamide (1.0 equiv)[1]

-

Aryl Boronic Acid (R-B(OH)₂, 1.2 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Preparation: In a microwave vial or pressure tube, combine the iodobenzamide (0.5 mmol), boronic acid (0.6 mmol), and Cs₂CO₃ (1.0 mmol).

-

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

-

Catalysis: Add Pd(dppf)Cl₂[1]·DCM (18 mg, 0.025 mmol). Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Palladium black. Wash with water/brine.[1][3]

-

Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Workflow Logic & Causality

The following diagram details the decision-making process for using this scaffold in a drug discovery campaign.

Caption: Iterative workflow for utilizing the iodobenzamide scaffold in Hit-to-Lead optimization.

References

-

BenchChem. Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. (2025).[1][4][5] Retrieved from

-

John, C. S., et al. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer.[1][6][7][8] Cancer Research (1995).[1][6] Retrieved from

-

Lenci, E., & Trabocchi, A. Peptidomimetic toolbox for drug discovery.[1][9] Chemical Society Reviews (2020).[1] Retrieved from

-

Sigma-Aldrich. N-Isobutylbenzamide Product Specification. Retrieved from [1]

-

PubChem. 4-iodo-N-(4-iodo-2-methylphenyl)benzamide Compound Summary. (Analogous Scaffold Data). Retrieved from

Sources

- 1. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azolifesciences.com [azolifesciences.com]

Heck reaction protocols using 4-iodobenzamide substrates

Executive Summary

This guide details optimized protocols for the Heck-Mizoroki coupling of 4-iodobenzamide with various alkene partners (acrylates, styrenes). 4-Iodobenzamide presents a unique substrate profile: the para-amide group is electron-withdrawing, which significantly accelerates oxidative addition relative to electron-neutral aryl halides. However, the primary amide moiety introduces challenges regarding solubility and potential competitive coordination to the palladium center.

The protocols below are stratified by application:

-

Protocol A (Discovery): A robust, phosphine-ligated method for maximum substrate scope.

-

Protocol B (Process/Green): A ligand-free, low-loading method ideal for scale-up and minimizing metal contamination.

-

Protocol C (Aqueous): A phase-transfer catalyzed method for environmental compliance.

Mechanistic & Structural Considerations

Substrate Activation

The amide group (-CONH

Solubility & Coordination

-

Solubility: 4-Iodobenzamide has a high melting point (215–217 °C) and limited solubility in non-polar solvents (e.g., toluene, hexane). Polar aprotic solvents (DMF, DMAc, NMP) are required to maintain homogeneity.

-

Pd-Poisoning Risk: While primary amides are generally poor ligands for Pd(II) compared to phosphines, high concentrations of substrate can lead to weak

-N coordination, potentially retarding the catalytic cycle. This is mitigated by using bidentate ligands or maintaining higher temperatures (>80 °C).

Catalytic Cycle Visualization

The following diagram outlines the catalytic cycle specific to 4-iodobenzamide, highlighting the critical oxidative addition step facilitated by the amide group.

Figure 1: Catalytic cycle for the Heck coupling of 4-iodobenzamide. The electron-deficient nature of the substrate accelerates the initial oxidative addition step.

Experimental Protocols

Protocol A: Standard Phosphine-Ligated Conditions (Discovery)

Best for: Small-scale synthesis (100 mg - 5 g), exploring new alkene partners, and ensuring high yields.

Reagents:

-

Substrate: 4-Iodobenzamide (1.0 equiv)

-

Alkene: Methyl acrylate or Styrene (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)

(2–5 mol%)[1] -

Ligand: PPh

(4–10 mol%) or P(o-tol) -

Base: Et

N (2.0 equiv) -

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charge: Add 4-iodobenzamide (247 mg, 1.0 mmol), Pd(OAc)

(4.5 mg, 0.02 mmol), and PPh -

Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent/Base: Syringe in anhydrous DMF (3.0 mL) and Et

N (280 µL, 2.0 mmol). Stir until the solid substrate is mostly dissolved. -

Alkene Addition: Add the alkene (e.g., methyl acrylate, 135 µL, 1.5 mmol) dropwise.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The spot for 4-iodobenzamide (Rf ~0.[2]3) should disappear.

-

Workup: Cool to room temperature. Pour into water (30 mL) to precipitate the product. If the product is an acrylate derivative, it often precipitates as a solid. Filter, wash with water and cold hexanes.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (SiO

, EtOAc/Hexane gradient).

Protocol B: Ligand-Free "Jeffery" Conditions (Process)

Best for: Scale-up (>10 g), cost reduction, and simplified purification.

Reagents:

-

Substrate: 4-Iodobenzamide (1.0 equiv)

-

Catalyst: Pd(OAc)

(0.05 – 0.1 mol%) -

Base: NaOAc (anhydrous, 1.5 equiv) or K

CO -

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) - Optional but recommended for stabilizing Pd nanoparticles.

-

Solvent: DMAc or NMP

Step-by-Step Methodology:

-

Preparation: In a reaction vessel, mix 4-iodobenzamide (1.0 equiv), NaOAc (1.5 equiv), and TBAB (1.0 equiv).

-

Catalyst: Add Pd(OAc)

from a stock solution in DMAc to achieve 0.1 mol% loading. -

Solvent: Add DMAc (concentration 0.5 M).

-

Reaction: Heat to 100–120 °C . The higher temperature is necessary to generate and sustain the active Pd-nanoclusters ("homeopathic" palladium).

-

Completion: Reaction is typically complete within 2–6 hours due to the high reactivity of the iodide.

-

Workup: Dilute with water. The product usually crashes out. Filter and wash copiously with water to remove the TBAB and inorganic salts.

Protocol C: Aqueous/Green Conditions

Best for: Environmental compliance and water-soluble alkene partners.

Reagents:

-

Catalyst: PdCl

(2 mol%) -

Base: K

CO -

Solvent: Water/Ethanol (1:1) or Water/DMF (3:1)

-

Phase Transfer Agent: Aliquat-336 (5 mol%)

Methodology:

-

Combine all reagents in a sealed tube.

-

Heat to 80 °C under vigorous stirring (essential for biphasic systems).

-

Note: 4-Iodobenzamide has poor water solubility. The presence of Ethanol or a phase transfer catalyst is critical to bring the substrate into the reactive phase.

Data & Optimization Guide

Comparison of Conditions

The following table summarizes expected outcomes based on standard reactivity profiles for activated aryl iodides.

| Parameter | Protocol A (PPh3) | Protocol B (Ligand-Free) | Protocol C (Aqueous) |

| Reaction Temp | 80–90 °C | 100–120 °C | 80–100 °C |

| Time | 4–12 h | 2–6 h | 12–24 h |

| Typical Yield | 85–95% | 80–90% | 70–85% |

| Pd Removal | Difficult (requires scavengers) | Easier (precipitates as Pd black) | Moderate |

| Cost | High (Ligands) | Low | Low |

Troubleshooting "The Scientist's Notebook"

| Observation | Root Cause | Corrective Action |

| Pd Black Formation | Catalyst decomposition (common in ligand-free). | If yield is low, add TBAB (stabilizer) or switch to Protocol A. If yield is high, this is normal. |

| Low Conversion | Substrate insolubility or O2 poisoning. | Ensure DMF/DMAc is dry. Degas thoroughly. Increase temp to 110 °C. |

| Unidentified Polar Spot | Hydrolysis of amide to acid. | Ensure base is anhydrous. Avoid strong hydroxide bases; stick to Et3N or Carbonates. |

| Product contaminated with Pd | Metal leaching. | Treat crude product with activated carbon or use a metal scavenger resin (e.g., SiliaMetS® Thiol) during workup. |

Workup & Isolation Workflow

Handling amide products requires specific attention to polarity. The following workflow ensures efficient isolation.

Figure 2: Decision tree for the isolation of benzamide derivatives.

References

-

Organic Chemistry Portal. "Heck Reaction - Protocols and Mechanism." Available at: [Link]

- Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective." Organic & Biomolecular Chemistry. (General mechanistic grounding for electron-deficient aryl halides).

-

Reetz, M. T., & de Vries, J. G. (2004). "Ligand-free Heck reactions using low Pd-loading." Chemical Communications. (Basis for Protocol B). Available at: [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. (Comprehensive review covering amide substrates). Available at: [Link]

Sources

procedure for amide coupling of isobutylamine and 4-iodobenzoic acid

Application Note: Optimized Synthesis of N-Isobutyl-4-iodobenzamide

Executive Summary

This guide details the synthetic protocols for the preparation of N-isobutyl-4-iodobenzamide , a versatile intermediate in medicinal chemistry. The 4-iodo moiety serves as a critical handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making this scaffold highly valuable for library generation.

We present two distinct methodologies tailored to different experimental scales and resource availabilities:

-

Method A (Acid Chloride Activation): The "Gold Standard" for scale-up (>10 g). It offers the highest atom economy and simplified purification but requires strict moisture exclusion.

-

Method B (Carbodiimide Coupling - EDC/HOBt): The "Bench Standard" for small-scale (<1 g) or parallel synthesis. It avoids noxious thionyl chloride fumes and uses mild conditions.

Reaction Scheme & Mechanism

The transformation involves the nucleophilic acyl substitution of 4-iodobenzoic acid with isobutylamine.

Figure 1: General reaction pathway for the amide coupling.

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] (Method A) | Equiv. (Method B) | Role |

| 4-Iodobenzoic acid | 248.02 | 1.0 | 1.0 | Limiting Reagent |

| Isobutylamine | 73.14 | 1.2 | 1.2 | Nucleophile |

| Thionyl Chloride ( | 118.97 | 3.0 | N/A | Activator (Method A) |

| EDC | 191.70 | N/A | 1.2 | Coupling Agent (Method B) |

| HOBt | 153.14 | N/A | 1.2 | Racemization Suppressor* |

| DIPEA / TEA | 129.24 / 101.19 | 2.0 (TEA) | 3.0 (DIPEA) | Base |

| Dichloromethane (DCM) | - | Solvent | Solvent | Reaction Medium |

*Note: While racemization is not possible with these achiral substrates, HOBt is included in Method B to prevent N-acylurea side-product formation and accelerate the reaction.

Protocol A: Acid Chloride Method (Scale-Up)

Best for: >5g scale, high purity requirements, cost efficiency.

Rationale: 4-Iodobenzoic acid is sterically unhindered and electronically stable. Conversion to the acid chloride proceeds quantitatively. The byproduct (

Step-by-Step Procedure:

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and a

drying tube (or -

Add Thionyl Chloride (3.0 equiv) carefully.

-

Add a catalytic drop of DMF (activates the

). -

Heat to reflux (approx. 80-90°C) for 2-3 hours until the solution becomes clear and gas evolution ceases.

-

Evaporation: Cool to RT and concentrate in vacuo to remove toluene and excess

. Re-dissolve the residue in dry DCM (5 mL/g) and evaporate again to ensure complete removal of

-

-

Coupling:

-

Dissolve Isobutylamine (1.2 equiv) and Triethylamine (TEA) (2.0 equiv) in anhydrous DCM (10 mL/g of acid) in a fresh flask. Cool to 0°C (ice bath).

-

Dissolve the crude acid chloride (from step 1) in a minimal amount of DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0°C over 15-20 minutes. Exothermic reaction.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Quench with water.

-

Wash the organic layer sequentially with:

-

1M HCl (removes unreacted amine/TEA).

-

Sat.

(removes unreacted acid). -

Brine (sat. NaCl).

-

-

Dry over

, filter, and concentrate.

-

Protocol B: EDC/HOBt Method (Bench Scale)

Best for: <1g scale, parallel synthesis, avoiding corrosive fumes.

Rationale: Carbodiimide coupling generates the amide under mild conditions. HOBt forms an active ester intermediate that reacts rapidly with the amine, minimizing the formation of the unreactive N-acylurea byproduct.

Step-by-Step Procedure:

-

Activation:

-

In a round-bottom flask, dissolve 4-iodobenzoic acid (1.0 equiv) in DMF or DCM (10 mL/g).

-

Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv). -

Add DIPEA (3.0 equiv). Stir at RT for 15-30 minutes. The solution may turn slightly yellow.

-

-

Coupling:

-

Add Isobutylamine (1.2 equiv) directly to the mixture.

-

Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LCMS.

-

-

Workup:

-

Dilute with EtOAc (ethyl acetate). Note: If DMF was used, extensive water washes are needed.

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (removes DIPEA/EDC urea).

-

Sat.

. -

Water (x2) and Brine (x1).

-

-

Dry over

and concentrate.

-

Purification & Validation

Purification Strategy: The crude product from Method A is often >95% pure. If recrystallization is required:

-

Solvent System: Hexanes/Ethyl Acetate or Ethanol/Water.[1]

-

Procedure: Dissolve in hot EtOAc, add warm Hexanes until cloudy, cool slowly to 4°C.

Analytical Expectations (QC):

| Parameter | Expected Value | Notes |

| Appearance | White to Off-white solid | |

| LCMS (ESI+) | [M+H] | Characteristic iodine isotope pattern not applicable (monoisotopic), but mass is distinct. |

| 1H NMR (DMSO-d6) | Amide proton, broad triplet. | |

| Ortho to Iodine (deshielded). | ||

| Ortho to Carbonyl. | ||

| Methylene adjacent to Nitrogen. | ||

| Methine of isobutyl. | ||

| Methyl groups.[2] |

Troubleshooting Guide

Figure 2: Logical flowchart for troubleshooting common coupling issues.

Health & Safety (EHS)

-

Thionyl Chloride: Highly corrosive; reacts violently with water to release HCl and SO2. Must be used in a fume hood.

-

Isobutylamine: Flammable liquid; toxic by inhalation.

-

4-Iodobenzoic acid: Irritant.

-

Waste Disposal: Quench all acid chloride residues with aqueous bicarbonate before disposal. Segregate halogenated solvents.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

BenchChem. (2025).[1] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[3][5][6] Link

-

Organic Chemistry Portal. (n.d.). Amide Synthesis by Acylation. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-iodo-N-(2-methylpropyl)benzamide

[1]

Ticket ID: YIELD-OPT-4IB Subject: Optimization of Yield and Purity for N-isobutyl-4-iodobenzamide Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]

Executive Summary

You are synthesizing 4-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-4-iodobenzamide).[1] This molecule is a critical intermediate, often used as a scaffold for Suzuki-Miyaura cross-couplings in medicinal chemistry (e.g., VEGFR inhibitors).

While amide coupling is a standard transformation, user data suggests three common "yield killers" for this specific substrate:

-

Incomplete Activation: Poor conversion of the electron-poor 4-iodobenzoic acid.

-

Hydrolytic Side-Reactions: Moisture sensitivity during the acid chloride route.

-

Workup Losses: The product is lipophilic; standard aqueous washes can form emulsions or fail to remove organic impurities.

This guide prioritizes Method A (Acid Chloride via Thionyl Chloride) as the "Gold Standard" for maximizing yield (>90%) on scales >1g.[1] Method B (Coupling Reagents) is discussed as an alternative for high-throughput screening (HTS).[1]

Part 1: Route Selection & Decision Matrix

Before starting, verify your method matches your scale and purity requirements.

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and requirements.

Part 2: Optimized Protocols

Method A: The Acid Chloride Route (Recommended for Yield)

Rationale: 4-Iodobenzoic acid is electron-deficient.[1] Converting it to the acid chloride creates a highly reactive electrophile that drives the reaction to completion, overcoming the moderate nucleophilicity of isobutylamine.[1]

Protocol:

-

Activation: Suspend 4-iodobenzoic acid (1.0 equiv) in dry DCM (or Toluene for higher boiling point). Add Thionyl Chloride (SOCl2, 1.5 equiv).[1]

-

Catalysis (Critical): Add 1-2 drops of dry DMF .

-

Reflux: Heat to reflux (DCM: 40°C, Toluene: 80°C) for 2-3 hours until gas evolution (HCl/SO2) ceases and the solution clears.

-

Evaporation: Concentrate in vacuo to remove excess SOCl2. (Do not skip: excess SOCl2 reacts with your amine to form sulfinamides).[1]

-

Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

-

Addition: Add Triethylamine (TEA, 1.5 equiv) followed by Isobutylamine (1.1 equiv) dropwise.

-

Workup: Wash with 1M HCl (removes excess amine), then sat. NaHCO3 (removes unreacted acid), then Brine.[1] Dry over MgSO4.

Method B: Coupling Agents (HATU/EDC)

Rationale: Best for small scales (<100mg) where handling SOCl2 is inconvenient.[1]

Part 3: Troubleshooting & FAQs

Ticket #401: "My yield is low (<50%), and I see starting material."

Root Cause: Incomplete activation of the benzoic acid.[1] Corrective Action:

-

If using Method A: Did you use catalytic DMF? If not, the formation of the acid chloride was likely sluggish.[1] Ensure the reaction mixture turns from a suspension to a clear solution during the reflux step.

-

Moisture Contamination: Thionyl chloride hydrolyzes instantly in wet solvents.[1] Use anhydrous DCM and keep the system under Nitrogen/Argon.

Ticket #402: "The product is purple/pink."

Root Cause: Iodine liberation (Deiodination).[1] Analysis: While the aryl-iodide bond is relatively stable, exposure to light or trace metals over time can cause homolytic cleavage.[1] Corrective Action:

-

Wash: Wash the organic layer with a 10% Sodium Thiosulfate (

) solution during workup.[1] This reduces -

Storage: Store the final solid in amber vials away from light.

Ticket #403: "I have a stubborn emulsion during extraction."

Root Cause: The lipophilicity of the isobutyl group + the benzamide core makes the molecule "greasy."[1] Corrective Action:

-

Avoid shaking the separatory funnel vigorously.

-

Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing the organic product into the organic layer.[1]

-

Solvent Switch: If using Ethyl Acetate, switch to DCM (Dichloromethane) for extraction; it is denser than water and often separates better for halogenated compounds.[1]

Ticket #404: "How do I purify without a column?"

Root Cause: Solubility profile. Solution: Recrystallization.[1]

-

Solvent System: Ethanol/Water or IPA/Water.[1]

-

Procedure: Dissolve crude solid in minimum hot Ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to 4°C.

-

Yield Impact: This typically recovers >85% of the product with >98% purity, avoiding silica gel absorption losses.[1]

Part 4: Comparative Data

| Parameter | Method A (Acid Chloride) | Method B (HATU/EDC) |

| Typical Yield | 90 - 95% | 70 - 85% |

| Atom Economy | High (SO2/HCl gas byproducts) | Low (Large urea byproducts) |

| Purification | Crystallization usually sufficient | Column often required |

| Cost | Low (SOCl2 is cheap) | High (Coupling agents are expensive) |

| Scalability | Excellent (kg scale) | Poor (Exothermic/Costly) |

Part 5: Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway for the Acid Chloride route, highlighting the specific checkpoints for yield optimization.

Figure 2: Step-by-step workflow for the high-yield Acid Chloride synthesis route.

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

- Context: The definitive review on amide coupling strategies, supporting the choice of acid chloride for simple aromatic substr

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

- Context: Discusses atom economy and scalability, validating the move away from HATU/EDC for larger scale benzamide synthesis.

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.

-

Context: Standard mechanism for Vilsmeier-Haack activation of thionyl chloride by DMF (Chapter 21).[1]

-

-

PubChem Compound Summary. (n.d.). 4-Iodobenzamide derivatives.[5][6][7][8] National Center for Biotechnology Information. Link

-

Context: Verification of physical properties (lipophilicity) for workup optimization.[1]

-

Sources

- 1. EP1562640B1 - Methods for purifying radiolabelled compounds - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. hepatochem.com [hepatochem.com]

- 4. peptide.com [peptide.com]

- 5. 4-Iodobenzamide 97 3956-07-8 [sigmaaldrich.com]

- 6. Compound 4-iodo-N-(2-methyl-4-nitrophenyl)benzamide - Chemdiv [chemdiv.com]

- 7. 4-iodo-N-(4-iodo-2-methylphenyl)benzamide | C14H11I2NO | CID 60631198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzamide, N-(2-iodo-4-methylphenyl)-2-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Support Center: Purification of 4-Iodo-N-isobutylbenzamide

An in-depth guide to the purification of 4-iodo-N-isobutylbenzamide by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experimental work.

As a Senior Application Scientist, this guide is designed to provide you with both the foundational principles and the practical, field-tested insights necessary for the successful purification of 4-iodo-N-isobutylbenzamide via recrystallization. This technique, while fundamental, requires a nuanced understanding of the interplay between the solute and solvent to achieve high purity and yield.

Understanding the Molecule: Physicochemical Properties

4-iodo-N-isobutylbenzamide is a molecule with distinct polar and nonpolar regions. The amide functional group provides polarity and is a hydrogen bond donor and acceptor, while the iodinated phenyl ring and the isobutyl group contribute to its nonpolar, lipophilic character. This duality is central to selecting an appropriate recrystallization solvent. While specific data for this exact compound is sparse, we can infer its properties from related structures like 4-iodobenzamide (m.p. 215-217 °C). The addition of the N-isobutyl group will disrupt the crystal lattice packing seen in the primary amide, likely resulting in a lower melting point.

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₁₁H₁₄INO | Calculated from structure. |

| Molecular Weight | 289.14 g/mol | Calculated from formula. |

| Appearance | Expected to be a white to off-white solid. | Based on similar benzamide structures[1]. |

| Polarity | Moderately polar. | Contains a polar amide group and large nonpolar aromatic and alkyl groups. |

| Crystallinity | Amides generally exhibit good crystallization behavior, though the process can sometimes be challenging[2]. | The rigid aromatic ring and hydrogen bonding capability of the amide group promote crystal formation[3]. |

Part 1: Solvent Selection - A Foundational Approach (FAQ)

Choosing the right solvent is the most critical step in recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point[4].

Q1: What are the characteristics of a perfect recrystallization solvent?

A suitable solvent should meet several criteria:

-

Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to ensure good recovery[5].

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor)[4][5].

-

Chemical Inertness: The solvent must not react with the compound being purified[4].

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration[4].

Q2: How do I select a starting solvent for 4-iodo-N-isobutylbenzamide?

The principle of "like dissolves like" is a useful starting point[6]. Given the molecule's mixed polarity, moderately polar solvents are often a good choice. A systematic approach involves testing the solubility of a small amount of crude material (~50-100 mg) in a small volume (~1 mL) of various solvents at room temperature and then upon heating[5].

Q3: Which single solvents are recommended for initial screening?

Based on the structure of 4-iodo-N-isobutylbenzamide, the following solvents are logical starting points.

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Ethanol (95%) | 78 | Polar | The hydroxyl group can interact with the amide. Often a good general-purpose solvent for moderately polar compounds[2]. |

| Isopropanol | 82 | Polar | Similar to ethanol, but slightly less polar. |

| Ethyl Acetate | 77 | Intermediate | The ester group provides moderate polarity. Often works well for compounds that are too soluble in alcohols[2]. |

| Acetone | 56 | Polar Aprotic | A strong solvent; may dissolve the compound too well at room temperature, but worth testing[2]. |

| Toluene | 111 | Nonpolar | May be effective if nonpolar impurities are the primary concern, but less likely to be a good single solvent due to the polar amide group[2]. |

Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile[5]. This is achieved by pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible[5][7].

Common Mixed-Solvent Pairs to Consider:

-

Ethanol / Water: A classic choice for moderately polar compounds.

-

Ethyl Acetate / Hexane: Excellent for controlling polarity over a wide range[2][8].

-

Acetone / Water: Another versatile polar combination.

-

Dichloromethane / Hexane: Useful but requires careful handling due to the volatility of dichloromethane[9].

Procedure for Mixed-Solvent Recrystallization:

-

Dissolve the crude compound in a minimal amount of the hot "good" solvent.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).

-

Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly.

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of 4-iodo-N-isobutylbenzamide.

Workflow Diagram

Caption: Recrystallization workflow for 4-iodo-N-isobutylbenzamide.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude 4-iodo-N-isobutylbenzamide in an Erlenmeyer flask.

-

Add a small portion of the chosen recrystallization solvent and bring the mixture to a gentle boil using a hot plate.

-

Continue adding small portions of hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated, which maximizes yield[10].

-

-

Hot Filtration (if necessary):

-

If insoluble impurities (e.g., dust, inorganic salts) are present, or if a decolorizing agent like activated charcoal is used, perform a hot gravity filtration.

-

Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

-

Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities[11].

-

Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the precipitation of the product from the solution[10].

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Transfer the crystalline slurry into the funnel and ensure a good seal.

-

-

Washing:

-

With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Using warm or excessive solvent will redissolve some of the product, leading to a lower yield[10].

-

-

Drying:

-

Press the crystals dry on the filter paper with a clean stopper or spatula to remove as much solvent as possible.

-

Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

-

Part 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting Logic Diagram

Caption: Decision-making flowchart for troubleshooting recrystallization.

Q&A Troubleshooting

Q: My compound "oiled out," forming a liquid layer instead of crystals. What went wrong?

-

Probable Cause: The compound is coming out of solution at a temperature above its melting point. This often happens when the solution is supersaturated with impurities, which lowers the melting point of the mixture, or if the boiling point of the solvent is higher than the compound's melting point.

-

Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (or the "good" solvent in a mixed system) to decrease the saturation point slightly. Allow the solution to cool much more slowly. An insulated container can help moderate the cooling rate[11].

Q: The solution has cooled, but no crystals have formed. What should I do?

-

Probable Cause 1: Too much solvent was used, and the solution is not saturated at the lower temperature.

-

Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-30%) and then allow it to cool again[11].

-

-

Probable Cause 2: The solution is supersaturated, and crystallization has not been initiated.

-

Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[11].

-

Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization[11].

-

Solution 3 (Further Cooling): Ensure the solution has been thoroughly cooled in an ice-water bath.

-

Q: My final yield of pure crystals is very low. Why?

-

Probable Cause 1: Too much solvent was used during the initial dissolution step, meaning a significant amount of the product remained dissolved even after cooling[10].

-

Probable Cause 2: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

-

Probable Cause 3: The crystals were washed with an excessive amount of cold solvent, or the washing solvent was not sufficiently cold, redissolving the product[10].

-

Solution: In subsequent attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated, and use only a minimal amount of ice-cold solvent for washing.

Q: The recrystallized product is still colored. How can I fix this?

-

Probable Cause: Highly colored, polar impurities are present.

-

Solution: The impurity can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield[11]. Swirl the hot solution with the charcoal for a few minutes before filtering it out along with any other insoluble impurities.

Part 4: Final Purity Assessment (FAQs)

Q1: How do I know if my recrystallized product is pure?

The most common methods for assessing purity are:

-

Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range[12]. Compare your experimental melting point to a literature value if available.

-

Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying impurities, even at low levels. The spectrum of a pure sample will show sharp peaks without signals corresponding to solvents or starting materials[13].

Q2: What are the likely impurities in a typical synthesis of 4-iodo-N-isobutylbenzamide?

If synthesized from 4-iodobenzoic acid and isobutylamine, the most probable impurities are the unreacted starting materials.

-

4-Iodobenzoic Acid: This is an acidic impurity and can often be removed by a pre-purification wash of a crude organic solution with a mild aqueous base (e.g., sodium bicarbonate solution).

-

Isobutylamine: This is a basic and volatile impurity. It can typically be removed by a wash with dilute aqueous acid (e.g., 1M HCl) or during solvent evaporation.

Recrystallization is particularly effective at removing small amounts of these starting materials that may remain after a workup.

References

-